Lipophilicity: 2,6-Dichloro vs. Other Substitution Patterns
The 2,6-dichloro substitution pattern on the phenyl ring of ((2,6-dichlorophenyl)sulfonyl)glycine confers a calculated LogP (XLogP3) of 2.828, representing a substantial increase in lipophilicity compared to the unsubstituted phenylsulfonyl glycine analog . This contrasts with the 2,4-dichloro substitution pattern, which typically results in a lower LogP due to altered electronic distribution and dipole moment [1]. The 2,6-substitution creates a unique steric environment around the sulfonamide linkage that can influence molecular recognition events and passive membrane permeability.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.828 |
| Comparator Or Baseline | Unsubstituted phenylsulfonyl glycine: XLogP3 < 1.0 (estimated); 2,4-Dichloro analog: XLogP3 approximately 2.0-2.5 |
| Quantified Difference | ΔLogP > 1.8 vs. unsubstituted; approximately +0.3 to +0.8 vs. 2,4-dichloro |
| Conditions | Calculated using XLogP3 algorithm as reported in PubChem-derived data |
Why This Matters
Higher lipophilicity directly impacts compound solubility, membrane permeability, and protein binding characteristics, making ((2,6-dichlorophenyl)sulfonyl)glycine a distinctly different chemical tool from its 2,4-dichloro and unsubstituted counterparts for cellular assays and medicinal chemistry campaigns.
- [1] Kuujia. Cas no 794584-42-2 ((4-{[(2,6-dichlorophenyl)sulfonyl]amino}phenyl)acetic acid). Product Information. XLogP3: 3.2 for extended analog. View Source
